5-Ethoxyresorcinol

Descripción

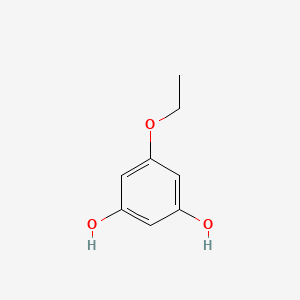

5-Ethoxyresorcinol (CAS: Not explicitly provided) is a substituted resorcinol derivative characterized by an ethoxy (-OCH₂CH₃) group at the 5-position of the benzene ring. Its molecular formula is C₈H₁₀O₃ (inferred from structural analogs), with a molecular weight of 154.16 g/mol. Resorcinol derivatives are widely studied for their biological activity, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The ethoxy substituent likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing solubility and interaction with biological targets.

Propiedades

Número CAS |

28334-98-7 |

|---|---|

Fórmula molecular |

C8H10O3 |

Peso molecular |

154.16 g/mol |

Nombre IUPAC |

5-ethoxybenzene-1,3-diol |

InChI |

InChI=1S/C8H10O3/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,9-10H,2H2,1H3 |

Clave InChI |

NCKTXJDJNMSYDR-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC(=CC(=C1)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyresorcinol typically involves the ethylation of resorcinol. One common method is the reaction of resorcinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+C2H5I→C6H3(OH)2(OC2H5)+HI

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethoxyresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of 5-ethoxy-1,3-benzoquinone.

Reduction: Formation of 5-ethoxy-1,3

Comparación Con Compuestos Similares

Structural and Physical Properties

Substituted resorcinols differ primarily in their substituent groups, which significantly affect their physical and chemical properties. Below is a comparative analysis:

Key Observations :

- Substituent Effects: 5-Methoxyresorcinol has a smaller alkoxy group (-OCH₃), resulting in a lower molecular weight and higher polarity compared to this compound. Its melting point (80.3°C) suggests moderate crystallinity . Hexylresorcinol (4-hexyl substituent) has a long alkyl chain, increasing lipophilicity and likely reducing water solubility. This property is exploited in topical antiseptics and preservatives . this compound bridges these extremes, with intermediate lipophilicity that may enhance membrane permeability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.